Ganoderic Acid F
Description
IUPAC Nomenclature and Constitutional Isomerism
Ganoderic acid F is systematically named (12β)-12-(acetyloxy)-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid according to IUPAC conventions. This nomenclature reflects its lanostane-type triterpenoid skeleton with:
- A β-oriented acetyloxy group at C-12
- Five ketone functionalities at C-3, C-7, C-11, C-15, and C-23
- An α,β-unsaturated carboxylic acid side chain at C-26.
Constitutional isomerism arises among ganoderic acids through variations in:
- Oxidation states (e.g., hydroxyl vs. ketone groups at C-3/C-7)
- Side-chain modifications (e.g., ganoderic acid DM lacks the C-23 ketone).
Table 1 highlights key structural differences between this compound and related analogs.
Table 1: Constitutional Isomerism in Ganoderic Acids
| Compound | C-3 | C-7 | C-11 | C-15 | C-23 | C-26 |
|---|---|---|---|---|---|---|
| This compound | Ketone | Ketone | Ketone | Ketone | Ketone | Carboxylic acid |
| Ganoderic acid A | OH | Ketone | Ketone | Ketone | Ketone | Carboxylic acid |
| Ganoderic acid DM | Ketone | Ketone | Ketone | OH | H | Carboxylic acid |
Chiral Centers and Absolute Configuration Determination
The molecule contains 7 chiral centers (C-5, C-12, C-13, C-14, C-17, C-20, C-24) out of 8 potential stereogenic positions. Absolute configurations were resolved through:
- NOESY correlations : Nuclear Overhauser effects between H-12β and H-17α confirmed the β-orientation of the acetyloxy group.
- X-ray crystallography : Lanostane skeleton configuration validated by comparing unit cell parameters with homologous structures.
- Mosher's ester analysis : Applied to secondary alcohols in biosynthetic intermediates to assign C-3/C-7 configurations.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Signatures
- δ 5.89 (d, J = 6.1 Hz, H-8): Characteristic of Δ⁸,⁹ double bond
- δ 4.36 (s, H-12β): Acetylated oxygen-bearing proton
- δ 2.47 (s, CH₃-27): Methyl group adjacent to C-26 carboxylic acid
- δ 216.0 (C-3), 215.1 (C-7), 208.6 (C-11), 198.0 (C-15), 176.7 (C-26): Ketone and carboxylic acid carbons
- δ 64.8 (C-12): Oxygen-bearing carbon with acetyl group
Key HMBC correlations :
Mass Spectrometric Fragmentation Patterns
Infrared Absorption Characteristics
- 1740 cm⁻¹: C=O stretch of acetyl and carboxylic acid groups
- 1698 cm⁻¹: Conjugated ketone stretches (C-3/C-7/C-11)
- 1228 cm⁻¹: C-O-C asymmetric stretch of acetyl ester
- 1116 cm⁻¹: Skeletal C-C vibrations in lanostane framework
Band assignments :
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 1740 | ν(C=O) | Acetyl/carboxylic acid |
| 1698 | ν(C=O) | Cyclic ketones |
| 1228 | νₐ(C-O-C) | Acetyl ester |
| 1116 | δ(C-C) + ν(C-O) | Skeletal/ether linkages |
Properties
IUPAC Name |
(6R)-6-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21,27H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,27-,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCNWXLKMWWVBT-AIMUVTGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316734 | |
| Record name | Ganoderic acid F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-15-7 | |
| Record name | Ganoderic acid F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98665-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganoderic acid F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganoderic acid F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GANODERIC ACID F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLQ52DLW7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Extraction Techniques
Solvent Extraction and Optimization
The primary step in preparing ganoderic acid F involves extracting it from the Ganoderma lucidum biomass. Traditional solvent extraction methods utilize organic solvents such as ethanol, methanol, or chloroform, often combined with techniques like ultrasonic-assisted extraction (UAE) or Soxhlet extraction to enhance yield.
Ethanol Extraction : Ethanol is favored due to its safety and efficiency in extracting triterpenoids. Ultrasonic-assisted extraction with ethanol has been shown to increase extraction efficiency by disrupting cell walls, facilitating compound release.
Chloroform and Dichloromethane : These non-polar solvents are effective for extracting ganoderic acids but are less preferred due to toxicity concerns.
Sample Preparation and Filtration
Post-extraction, the mixture undergoes filtration and concentration under reduced pressure. The crude extract is then subjected to further purification steps.
Purification and Isolation
Partitioning between solvents of different polarities (e.g., ethyl acetate and water) helps enrich ganoderic acids. This step separates the triterpenoids from polysaccharides and other impurities.
Silica gel or reversed-phase C18 columns are employed for fractionating the extract. Gradient elution with mixtures of methanol, acetonitrile, or water is optimized to isolate this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
For high-purity this compound, preparative HPLC using C18 columns with acetonitrile-water gradients is standard. Detection is typically performed via UV at 254 nm.
Enzymatic Conversion and Biosynthesis
Recent studies indicate that enzymatic methods can convert precursor compounds into this compound. For instance, a crude enzyme extract from Ganoderma lucidum can catalyze the oxidation of specific lanosta-8,24-dien-26-oic acid derivatives into this compound.
- Example : A study demonstrated that CYP enzymes expressed in engineered strains could biosynthesize ganoderic acids, including this compound, from simpler precursors. This biotechnological approach offers a sustainable alternative to chemical extraction.
Genetic modification of Ganoderma strains to overexpress specific cytochrome P450 enzymes (e.g., CYP5035C11, CYP5150L8) enhances the biosynthesis of ganoderic acids. Optimizing fermentation conditions, such as hygromycin concentration, further increases yield.
Data Summary Table: Preparation Methods of this compound
Research Findings and Insights
- Extraction Efficiency : Ultrasonic-assisted ethanol extraction is highly effective, providing higher yields compared to traditional methods.
- Purity and Yield : Combining chromatography techniques with optimized solvent systems yields high-purity this compound suitable for pharmacological studies.
- Biotechnological Advances : Enzymatic and biosynthetic methods are emerging as sustainable alternatives, with genetic modifications significantly increasing production levels.
- Factors Influencing Preparation : Solvent polarity, extraction time, temperature, and enzyme activity are critical parameters affecting yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid F undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation, for instance, involves the attachment of sugar moieties to the compound, enhancing its solubility and stability .
Common Reagents and Conditions:
Glycosylation: Utilizes glycosyltransferases and substrates like UDP-glucose under mild conditions (pH 6.0, 40°C) for 24 hours.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products:
Glycosylation: Produces this compound glucosides with improved aqueous solubility.
Oxidation and Reduction: Leads to various oxidized or reduced derivatives of this compound, each with distinct bioactivities.
Scientific Research Applications
Antitumor Activity
Ganoderic acid F exhibits potent antitumor effects across multiple cancer cell lines.
- Mechanism of Action : It induces apoptosis and inhibits tumor growth by affecting cell cycle regulation and apoptosis pathways. For instance, studies have shown that this compound can significantly inhibit the growth of lung carcinoma cells in vivo without causing severe side effects .
- Case Studies :
- In a study involving lung carcinoma-bearing mice, this compound demonstrated remarkable cytotoxicity and significantly inhibited tumor growth .
- Another investigation reported that this compound caused cell cycle arrest in HeLa cells, leading to apoptosis through modulation of key regulatory proteins such as cyclin D1 and p-Rb .
Anti-HIV Activity
Research indicates that this compound possesses anti-HIV properties.
- Mechanism : It inhibits HIV protease activity, which is crucial for viral replication. The half-maximal inhibitory concentration (IC50) values suggest that this compound can effectively suppress HIV activity in vitro .
- Potential Applications : These findings open avenues for developing new therapeutic strategies against HIV using this compound as a lead compound.
Liver Protection
This compound has been studied for its hepatoprotective effects, particularly in cases of alcohol-induced liver injury.
- Mechanism : It mitigates oxidative stress and regulates lipid metabolism in the liver. In animal models, supplementation with this compound significantly reduced liver damage markers and improved liver function parameters .
- Case Studies :
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects.
- Mechanism : It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes. This property is particularly relevant in chronic inflammatory conditions.
- Research Findings : Studies have indicated that ganoderic acids can reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .
Cholesterol Regulation
This compound has shown promise in regulating cholesterol levels.
- Mechanism : It inhibits cholesterol biosynthesis pathways, which may contribute to cardiovascular health by reducing the risk of atherosclerosis .
- Research Evidence : Preliminary studies suggest that this compound can lower cholesterol levels, making it a candidate for functional food development aimed at cardiovascular health.
Summary Table of Applications
Mechanism of Action
Ganoderic acid F is part of a larger family of ganoderic acids, including ganoderic acid A, B, C, D, H, T, X, and Y . While all these compounds share a common triterpenoid structure, they differ in their specific functional groups and bioactivities. This compound is unique due to its potent anti-tumor and anti-inflammatory properties, making it a valuable compound for therapeutic applications .
Comparison with Similar Compounds
Ganoderic Acid A: Known for its hepatoprotective and anti-tumor effects.
Ganoderic Acid B: Exhibits anti-inflammatory and anti-oxidative properties.
Ganoderic Acid C: Studied for its potential in treating liver diseases.
Biological Activity
Ganoderic acid F (GAF) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology, hepatoprotection, and immunomodulation. This article presents a comprehensive review of the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is classified as a lanostane-type triterpenoid. Its structure contributes to its pharmacological properties, allowing it to interact with various biological pathways. The molecular formula of GAF is , and it exhibits a complex arrangement that facilitates its bioactivity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. A study conducted on healthy male volunteers evaluated the pharmacokinetics of GAF after oral administration of a water extract from Ganoderma lucidum. Key findings include:
- Absorption : GAF reached maximum plasma concentration () approximately 30 minutes post-administration under fasting conditions.
- Half-life : The elimination half-life () of GAF was approximately 28.8 minutes.
- Influence of Food : The presence of food significantly reduced and delayed , indicating that food intake affects the absorption rate of GAF .
Antitumor Effects
This compound exhibits significant antitumor properties, particularly against various cancer cell lines. Research has demonstrated that GAF induces apoptosis in HeLa cells (cervical cancer) and inhibits cell proliferation in other tumor types:
- Mechanism : GAF triggers apoptotic pathways by modulating protein expressions involved in cell cycle regulation, such as CDK2, CDK6, and cyclin D1. It also affects signaling pathways related to oxidative stress and endoplasmic reticulum stress, which are critical in cancer progression .
Hepatoprotective Effects
GAF has shown potential in protecting liver cells from damage induced by oxidative stress and alcohol consumption:
- Case Study : In an animal model, GAF supplementation significantly reduced liver injury markers (e.g., ALT and AST levels) in mice subjected to chronic alcohol exposure. The compound improved liver metabolism and modulated intestinal microbiota composition, enhancing overall liver health .
Summary of Research Findings
The following table summarizes key research findings regarding the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
